molecular formula C8H7FO4 B13587523 3-Fluoro-4-hydroxymandelic acid

3-Fluoro-4-hydroxymandelic acid

Cat. No.: B13587523
M. Wt: 186.14 g/mol
InChI Key: BZCYLXSPZDVOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-hydroxymandelic acid: is an organic compound that belongs to the class of aromatic α-hydroxy carboxylic acids. It is a derivative of mandelic acid, where a fluorine atom is substituted at the third position and a hydroxyl group at the fourth position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxymandelic acid can be achieved through several methods. One common approach involves the condensation of glyoxylic acid with a fluorinated phenol derivative under controlled conditions. For instance, glyoxylic acid can be reacted with 3-fluoro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide at low temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in a form suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-hydroxymandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Fluoro-4-hydroxymandelic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The presence of fluorine can enhance the compound’s ability to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .

Medicine: Its structural features can be exploited to design molecules with improved pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxymandelic acid involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydroxyl group can participate in various biochemical reactions, such as oxidation and reduction, further modulating the compound’s activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-4-hydroxymandelic acid is unique due to the presence of both fluorine and hydroxyl groups on the aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The fluorine atom enhances the compound’s stability and binding affinity, while the hydroxyl group provides reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H7FO4/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13)

InChI Key

BZCYLXSPZDVOQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.